![molecular formula C21H17ClN2O5 B4330596 dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate](/img/structure/B4330596.png)
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
Übersicht
Beschreibung
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate, also known as DCBPD, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyridazine derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It also inhibits the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactivated in cancer cells.
Biochemical and Physiological Effects:
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has several advantages as a research tool, including its high potency and selectivity for cancer cells. However, its solubility and stability can be a limitation, and further optimization of its formulation may be necessary for clinical use.
Zukünftige Richtungen
There are several potential future directions for research on dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to optimize its formulation and improve its solubility and stability. Finally, more research is needed to elucidate its mechanism of action and identify potential drug targets.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has been extensively studied for its potential as an anticancer agent. Several studies have shown that dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
dimethyl 6-benzoyl-2-(4-chlorophenyl)-3H-pyridazine-3,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-20(26)16-12-17(19(25)13-6-4-3-5-7-13)23-24(18(16)21(27)29-2)15-10-8-14(22)9-11-15/h3-12,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEHVIJCWRKTAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-chlorophenyl)-6-(phenylcarbonyl)-2,3-dihydropyridazine-3,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.